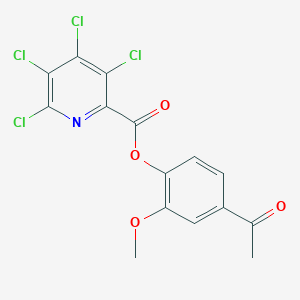

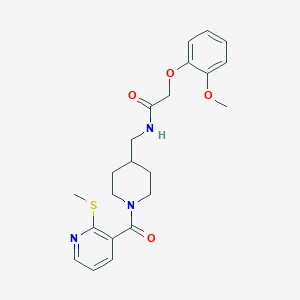

![molecular formula C18H22N2O2S B2775783 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 324777-66-4](/img/structure/B2775783.png)

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine, also known as N-(4-Ethylphenylsulfonyl)-4-phenylpiperazine (NPP), is a chemical compound that has gained interest in scientific research due to its potential pharmacological activity. NPP belongs to the class of piperazine derivatives and has been studied for its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

New Synthesis Methods for Sulfonamides : A study developed a novel method for the preparation of sulfonamides using p-nitrophenoxide as a leaving group. This method yielded sulfonamides with improved potency at adenosine A2B receptors, with one compound showing high selectivity and potency (Luo Yan et al., 2006) source.

Electrochemical Synthesis : Research into the electrochemical oxidation of specific piperazines in the presence of arylsulfinic acids led to the development of an environmentally friendly and efficient method for synthesizing new phenylpiperazine derivatives (D. Nematollahi & A. Amani, 2011) source.

Photophysical Properties and Sensors

- Fluorescence Sensors for Cu2+ : A study on water-soluble sulfonato-Salen-type ligands derived from different diamines, including a compound related to the query chemical, demonstrated their utility as highly selective and sensitive turn-off fluorescence sensors for detecting Cu2+ in water and living cells (Li Zhou et al., 2012) source.

Therapeutic Potential

Antagonists for Muscarinic and Serotonin Receptors : Research on derivatives of diphenyl sulfoxides, including compounds structurally related to 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine, identified selective antagonists for muscarinic M2 receptors, suggesting potential therapeutic applications (J A Kozlowski et al., 2000) source.

Radiation Mitigation : A study explored the use of 1‐[(4‐nitrophenyl)sulfonyl]‐4‐phenylpiperazine for mitigating gastrointestinal acute radiation syndrome in mice by activating Hedgehog signaling, thereby expanding the intestinal stem cell pool (Sara Duhachek-Muggy et al., 2019) source.

properties

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-2-16-8-10-18(11-9-16)23(21,22)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAWSYNYTRKMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)

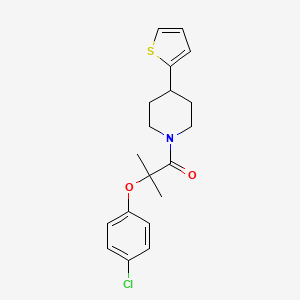

![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)

![2-cyano-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2775710.png)

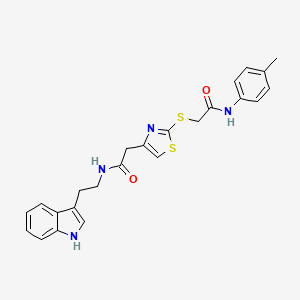

![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)

![3-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2775720.png)